![molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7](/img/structure/B1494102.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP” is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It’s a derivative of N-Acetylgalactosamine (GalNAc), an amino sugar derivative of galactose .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 103 bonds, including 58 non-H bonds, 11 multiple bonds, 15 rotatable bonds, 5 double bonds, 6 aromatic bonds, 4 six-membered rings, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 nitro group (aromatic), 10 hydroxyl groups, and 2 primary alcohols .科学研究应用
Galanin Receptors and Brain Function: 一项研究描述了从大鼠下丘脑克隆第二种胡萝卜素受体类型GALR2,当在COS-7细胞中表达时,与GALR1具有药理学相似性。这种受体在多种组织中表达,表明其在各种生理过程中起着广泛作用(Howard et al., 1997)。
Regulatory Sequences for Galanin Expression: 研究发现一个高度保守的序列GAL5.1位于人类GAL转录起始位点的上游,激活表达胡萝卜素肽的神经元中的启动子活性。这个序列可能通过基因多态性在调节情绪、食物和酒精偏好方面发挥作用(Davidson et al., 2011)。
Galanin and Anxiety Disorders: 一项研究发现GAL基因的遗传变异与女性恐慌症患者症状严重程度之间存在关联。这表明胡萝卜素在焦虑和情感障碍的发病机制中可能发挥潜在作用,表明其在神经生物学研究中的重要性(Unschuld et al., 2008)。
Galanin in Alcoholism and Anxiety: 通过动物研究,胡萝卜素已被牵涉到酒精滥用和焦虑中。人类研究发现单倍型与酒精中毒之间存在关联,表明胡萝卜素可能通过焦虑介导对酒精中毒的易感性做出贡献(Belfer et al., 2006)。
作用机制
Target of Action
The primary target of this compound is the enzyme sialidase . Sialidases are glycosidases responsible for the removal of sialic acid residues from glycan portions of either glycoproteins or glycolipids . By desialylation, sialidases are able to modulate the functionality and stability of the Sia-containing molecules and are involved in both physiological and pathological pathways .
Mode of Action
The compound acts as a substrate for sialidases . It is recognized and cleaved by the enzyme, leading to the release of a nitrophenol group . This cleavage can be monitored by tracking the increase in absorbance at 405 nm, providing a measure of sialidase activity .
Biochemical Pathways
The compound is involved in the sialylation and desialylation processes, which are critical in regulating various biological processes . Desialylation of glycoconjugates influences cell signaling, adhesion, and apoptosis, receptor activation for adhesion, phagocytosis, cell migration, regulation of cell transformation, differentiation and migration, neuritogenesis, carcinogenesis, and insulin signaling .
Result of Action
The cleavage of this compound by sialidases can lead to changes in the functionality and stability of Sia-containing molecules . This can have downstream effects on various physiological and pathological pathways, including cell signaling, adhesion, apoptosis, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and activity of sialidases in the cellular environment would directly impact the compound’s action . Additionally, factors such as pH, temperature, and the presence of other interacting molecules could also influence the compound’s stability and efficacy.
生化分析
Biochemical Properties
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: is involved in several biochemical reactions, primarily due to its glycosidic bonds and the presence of Neu5Ac. This compound interacts with various enzymes, including sialyltransferases and glycosidases, which facilitate the addition or removal of sialic acid residues. The interaction with these enzymes is crucial for the synthesis and degradation of glycoproteins and glycolipids. Additionally, This compound can bind to specific lectins, such as Sambucus nigra agglutinin, which recognize sialic acid-containing structures .
Cellular Effects
The effects of This compound on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with cell surface receptors that recognize sialic acid residues. These interactions can modulate gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. For example, the presence of Neu5Ac in This compound can affect the binding affinity of cell surface receptors, thereby altering downstream signaling pathways .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The sialic acid residue (Neu5Ac) in the compound can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) on the cell surface, leading to the activation or inhibition of signaling pathways. Additionally, This compound can inhibit or activate enzymes involved in glycosylation processes, thereby affecting the synthesis and modification of glycoproteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time when exposed to heat, light, or enzymatic activity. Long-term studies have shown that This compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival. At high doses, it may exhibit toxic or adverse effects, such as inducing apoptosis or causing oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to glycosylation. This compound can be metabolized by glycosidases and sialidases, which cleave the glycosidic bonds and release the individual sugar residues. The metabolic flux and levels of metabolites can be influenced by the presence of This compound , affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments. The distribution of This compound can affect its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of Neu5Ac can facilitate the localization of This compound to the Golgi apparatus, where it participates in glycosylation processes .
属性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-CHTWOQIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

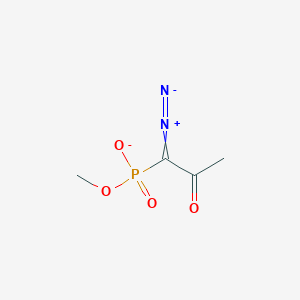


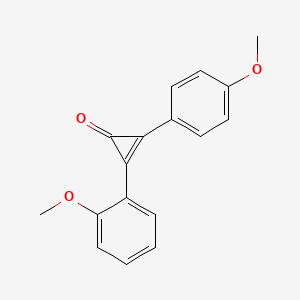
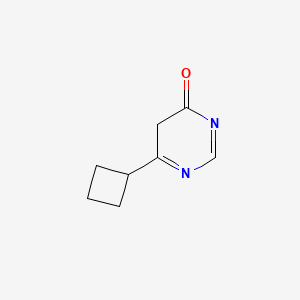

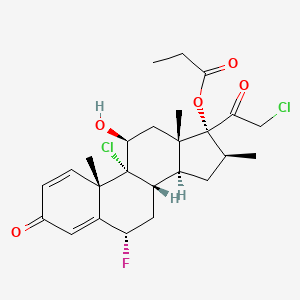

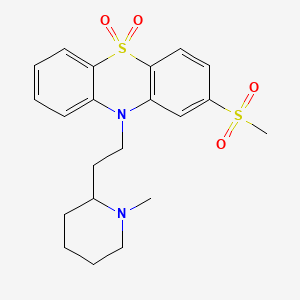

![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)

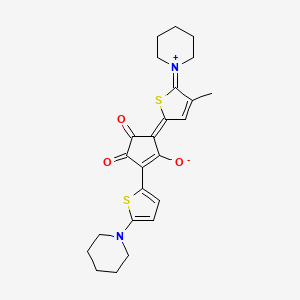
![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)